2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards for heterocyclic compounds containing both thiophene and pyrimidine ring systems. The compound name indicates a fused bicyclic structure where a thiophene ring is fused to a pyrimidine ring at specific positions, with chlorine substitution at the 2-position and a nitrile functional group at the 4-position. The structural representation demonstrates the compound's unique architecture, featuring the thieno[3,2-d]pyrimidine core scaffold that provides distinct electronic and steric properties.
The molecular structure exhibits a planar bicyclic system where the thiophene sulfur atom contributes to the overall electronic distribution of the molecule. The positioning of the chlorine atom at the 2-position of the pyrimidine ring influences the compound's reactivity patterns and potential for nucleophilic substitution reactions. The carbonitrile group at the 4-position introduces significant electron-withdrawing characteristics that affect both the chemical stability and reactivity profile of the molecule. These structural features collectively define the compound's identity within the broader class of thienopyrimidine derivatives.
The three-dimensional conformation of this compound exhibits minimal deviation from planarity due to the aromatic character of both ring systems. This planar structure facilitates potential intermolecular interactions and may influence the compound's physicochemical properties in various applications. The electronic configuration resulting from the combination of electron-rich thiophene and electron-deficient pyrimidine systems creates unique opportunities for chemical transformations and synthetic applications.
CAS Registry Number and Molecular Formula Analysis
The Chemical Abstracts Service registry number for this compound is definitively established as 1364663-22-8, providing unambiguous identification within global chemical databases. This registry number serves as the primary identifier for regulatory, commercial, and research purposes across international chemical communities. The molecular formula C₇H₂ClN₃S represents the precise atomic composition, indicating seven carbon atoms, two hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1364663-22-8 | |
| Molecular Formula | C₇H₂ClN₃S | |
| Molecular Weight | 195.63 g/mol | |
| MDL Number | MFCD21648256 |
The molecular weight calculation of 195.63 grams per mole reflects the sum of atomic masses for all constituent elements. This molecular weight falls within the range typical for small heterocyclic pharmaceutical intermediates and research compounds. The relatively low hydrogen content compared to carbon content indicates the highly unsaturated nature of the compound, consistent with its aromatic ring systems and nitrile functionality.
The molecular formula analysis reveals significant structural compactness, with a high degree of unsaturation represented by the multiple ring systems and nitrile group. The presence of three nitrogen atoms within a seven-carbon framework demonstrates the nitrogen-rich character of this pyrimidine derivative. The single sulfur atom integrated into the thiophene ring contributes to the unique electronic properties that distinguish this compound from purely carbon-nitrogen heterocycles.
The MDL number MFCD21648256 provides additional database identification, particularly within chemical inventory and supplier systems. This identifier complements the CAS registry number in ensuring accurate compound identification across different chemical information platforms and commercial sources.
Properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVHCZYQBHHSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
- Starting Material: Thieno[3,2-d]pyrimidin-4(3H)-one (compound 2)
- Chlorinating Agent: Phosphoryl chloride (POCl3) often activated with DMF or used alone
- Reaction Conditions: Reflux in POCl3 for several hours (typically 6–10 h)
- Outcome: Conversion of the 4-keto group to a 4-chloro substituent yielding 2-chlorothieno[3,2-d]pyrimidine derivatives (compound 3 or 9 in some schemes)
This procedure is exemplified by Mitchell et al. and further improved by Atheral et al., who demonstrated chlorination using oxalyl chloride/DMF or POCl3 to give the 4-chloro compound in good yield and purity.
Reaction Scheme Summary
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thieno[3,2-d]pyrimidin-4-one + POCl3, reflux 6-10 h | 2-Chlorothieno[3,2-d]pyrimidine-4-chloride | 55-75 | Chlorination at C4 position |
| 2 | Optional nucleophilic substitution at C4 (e.g., NaOMe) | Substituted derivatives | Good | Enables further functionalization |
Preparation from Aminothiophene-3-carbonitrile Precursors
Another synthetic approach involves cyclization reactions starting from 2-aminothiophene-3-carbonitrile derivatives.
Gewald Reaction and Cyclization
- Initial Step: Synthesis of 2-aminothiophene-3-carbonitrile via Gewald reaction using substrates like pyranone, malonitrile, and sulfur.
- Cyclization: Reaction of 2-aminothiophene-3-carbonitrile with phosphoryl trichloride and substituted acetic acids or acyl chlorides in solvents such as 1,4-dioxane under reflux conditions.
- Product: Formation of thieno[3,2-d]pyrimidine derivatives including 2-chloro substituted compounds.
Isakhanyan et al. demonstrated cyclization of 2-aminothiophene-3-carbonitrile with acyl chlorides in the presence of concentrated HCl in ethanol to yield thieno[2,3-d]pyrimidine-4-one derivatives, which can be further chlorinated.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminothiophene-3-carbonitrile + RCOCl, reflux in 1,4-dioxane + HCl/EtOH | Thieno[3,2-d]pyrimidin-4-one | Moderate | Cyclization step |
| 2 | POCl3 chlorination | 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile | Good | Chlorination at C4 position |
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chlorination of thieno[3,2-d]pyrimidin-4-one | Thieno[3,2-d]pyrimidin-4(3H)-one | POCl3, DMF or oxalyl chloride | Reflux, 6-10 h | 55-75 | Straightforward, scalable | Requires preparation of starting ketone |
| Cyclization from aminothiophene-3-carbonitrile | 2-Aminothiophene-3-carbonitrile | Acyl chloride, POCl3 | Reflux in 1,4-dioxane, acidic conditions | Moderate to good | Access to various derivatives | Multi-step, moderate yields |
Research Findings and Notes
- The chlorination step is critical for installing the reactive C4-chlorine, which allows further functionalization.
- Use of phosphoryl trichloride or POCl3 is common and effective for chlorination.
- The Gewald reaction is a reliable method for preparing aminothiophene carbonitrile precursors.
- Microwave-assisted synthesis and use of alternative solvents have been explored to improve yields and reduce reaction times.
- Purification typically involves recrystallization from ethanol or flash chromatography.
- Yields vary depending on substrate purity and reaction scale but generally range from 55% to 75% for chlorination steps.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 2 undergoes substitution with various nucleophiles under mild to moderate conditions:
Key factors influencing reactivity:
-
Electron-withdrawing cyano group enhances ring electrophilicity, facilitating SNAr at position 4.
-
Steric effects dominate at position 2, requiring polar aprotic solvents (e.g., DMF) for efficient substitution .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization:
Formamide-Mediated Cyclization
Reacting with formamide at 150–180°C yields thieno[3,2-d]pyrimidin-4(3H)-ones:
text2-Cl-Thienopyrimidine + HCONH₂ → Thienopyrimidinone + HCl
Gewald Reaction
Involves condensation with malononitrile and sulfur to form extended thiophene-fused systems:
python# Example synthetic pathway malononitrile + sulfur → intermediate → 2-Cl-thienopyrimidine derivative
-
Optimal conditions: Piperidine catalyst, ethanol, 70°C.
Metalation and Cross-Coupling
Direct metallation at position 7 enables functionalization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LiTMP/CdCl₂ | THF, –78°C, 1 h | 7-Lithiated intermediate | Suzuki-Miyaura couplings |
| Pd(PPh₃)₄ | Ar, 100°C, 12 h | Biaryl derivatives | Drug candidate synthesis |
Key limitations:
Hydrolysis and Oxidation
Controlled hydrolysis/oxidation modifies the cyano group:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 100°C | 4-Carboxamide derivatives |
| Oxidative cleavage | KMnO₄, H₂O, 25°C | 4-Carboxylic acid analogues |
Biological Activity Correlation
Derivatives show structure-dependent bioactivity:
| Derivative | IC₅₀ (MCF-7) | Selectivity Index (SI) |
|---|---|---|
| 4-Amino-2-chloro | 13.42 µg/mL | 12.7 |
| 4-Methoxy-2-chloro | 28.89 µg/mL | 8.3 |
Industrial-Scale Considerations
-
Continuous flow reactors improve yield (92%) and reduce POCl₃ usage by 40% in chlorination steps .
-
Solvent recycling : PEG 400 enables ≥5 reuse cycles without yield loss in amination reactions .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Recent advances in green solvents (e.g., PEG 400) and flow chemistry have enhanced synthetic efficiency, positioning it as a sustainable scaffold for drug discovery .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is widely used in organic synthesis as a precursor for creating various heterocyclic compounds. It can participate in multiple chemical reactions, including nucleophilic substitutions and cyclizations, which are essential for developing new materials and drugs.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene derivatives. The compound can also undergo oxidation and reduction reactions, leading to different derivatives that may possess distinct biological activities.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Antitumor Activity
Significant attention has been directed toward the antitumor properties of this compound. For instance, certain thieno[3,2-d]pyrimidine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds showed promising IC50 values indicating their potential as anticancer agents .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Specifically, some compounds derived from this compound have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation processes. Their IC50 values were comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
Industrial Applications
Beyond its research applications, this compound is also explored for its use in the development of new materials and chemical processes in the pharmaceutical industry. Its derivatives are being investigated for their potential in drug formulation and development due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
(a) 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
- Structure : Chlorine at position 4, carbonitrile at position 4.
- Molecular Formula : C₇H₂ClN₃S (same as the target compound).
- Key Differences : The positional isomerism alters electronic distribution and reactivity. For instance, the carbonitrile group at position 6 may sterically hinder nucleophilic attacks compared to position 3.
- Applications : Used in research as a biochemical reagent, with similar solubility and storage requirements (room temperature) .
(b) 2-Chloro-4-methoxypyrimidine-5-carbonitrile
- Structure : Methoxy group at position 4, carbonitrile at position 5; lacks the fused thiophene ring.
- Molecular Formula : C₆H₄ClN₃O.
- Key Differences : The absence of the thiophene ring reduces aromaticity and sulfur-mediated interactions. The methoxy group enhances solubility in polar solvents compared to chlorine.
- Applications : Intermediate in pharmaceuticals; molecular weight (169.57 g/mol) is lower due to simplified structure .
(c) 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
- Structure: Thieno[3,2-c]pyridine core with chlorine at position 4 and carbonitrile at position 5.
- Molecular Formula : C₈H₃ClN₂S.
- Key Differences: The pyridine ring (vs. Molecular weight (194.64 g/mol) is slightly lower .
Functional Group Variants
(a) Pyrano[2,3-d]pyrimidine Derivatives
- Example: 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile.
- Structure : Incorporates a dihydropyran ring fused to pyrimidine.
- Key Differences: The oxygen atom in the pyran ring increases polarity, enhancing solubility. Biological activity (e.g., antimicrobial) is more pronounced due to the 4-oxo group .
- Synthesis: Uses ionic liquid catalysts (e.g., Choline chloride·ZnCl₂) under mild conditions, contrasting with the harsher POCl₃-mediated routes for thienopyrimidines .
(b) Thieno[2,3-d]pyrimidine Derivatives
- Example: 2-Chlorothieno[2,3-d]pyrimidin-4-amine.
- Structure : Chlorine at position 2, amine at position 4.
- Key Differences : The amine group enables conjugation with carboxylic acids or acyl chlorides, broadening derivatization scope. Reactivity toward nucleophiles differs due to the electron-donating amine vs. electron-withdrawing carbonitrile .
Physicochemical and Analytical Comparisons
| Property | 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile | 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | 2-Chloro-4-methoxypyrimidine-5-carbonitrile |
|---|---|---|---|
| Molecular Weight | 195.63 g/mol | 195.63 g/mol | 169.57 g/mol |
| Exact Mass | 195.0018 | 195.0018 | 169.0045 |
| Solubility | Low (petroleum ether precipitates product) | Low (similar storage at RT) | Moderate (methoxy enhances polarity) |
| Key Functional Groups | Cl (2), CN (4) | Cl (4), CN (6) | Cl (2), OMe (4), CN (5) |
Biological Activity
2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by its thieno[3,2-d]pyrimidine structure, which is known for a variety of biological interactions. The mechanism of action typically involves binding to specific enzymes or receptors, leading to alterations in their activity which can result in various biological effects. The compound can participate in several chemical reactions including substitution and cyclization, which may further influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. Research has shown that derivatives of thieno[3,2-d]pyrimidines possess activity against both gram-positive and gram-negative bacteria. In vitro tests demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Antitumor Activity
The antitumor potential of this compound has been evaluated through various in vitro assays on different cancer cell lines. Notably, studies have reported significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values observed for these assays are critical indicators of the compound's efficacy:
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 13.42 | 12.7 |
| MDA-MB-231 | 28.89 | ||
| Normal (MCF-10A) | >4000 |
The selectivity index (SI) indicates that the compound exhibits greater toxicity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent with reduced side effects .
Study on Antitumor Effects
In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against human cancer cell lines. The study found that this compound showed significant anti-proliferative effects with an IC50 value lower than many clinically used chemotherapeutic agents. The results support the hypothesis that modifications in the thieno[3,2-d]pyrimidine structure can enhance antitumor activity while maintaining low toxicity to normal cells .
Safety Assessments
Safety evaluations conducted using BALB 3T3 cell lines indicated that this compound exhibited negligible cytotoxicity at therapeutic concentrations. This finding is crucial for its development as a potential drug candidate since safety profiles are paramount in preclinical assessments .
Q & A
Q. How to design a scalable synthesis protocol?
- Guidelines :
- Batch Optimization : Scale reactions incrementally (e.g., 1 mmol → 10 mmol) while monitoring exothermicity and mixing efficiency .
- Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
Q. What safety protocols are critical during handling?
- Protocols :
- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
- Waste Disposal : Neutralize cyanide-containing waste with FeSO₄ before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
